molecular formula C9H11NO5 B12074578 4-(2-Methoxyethoxy)-3-nitrophenol

4-(2-Methoxyethoxy)-3-nitrophenol

Katalognummer: B12074578
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: SNICPPACNGRNQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxyethoxy)-3-nitrophenol is an organic compound that features a nitro group and a phenol group, along with a 2-methoxyethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-nitrophenol can be achieved through several methods. One common approach involves the nitration of 4-(2-Methoxyethoxy)phenol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxyethoxy)-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium bis(2-methoxyethoxy)aluminium hydride, hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction: 4-(2-Methoxyethoxy)-3-aminophenol.

    Oxidation: 4-(2-Methoxyethoxy)-3-nitroquinone.

    Substitution: Various ethers and esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyethoxy)-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyethoxy)-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Methoxyethoxy)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrophenol: Lacks the 2-methoxyethoxy substituent, affecting its solubility and reactivity.

    2-Methoxyethanol: A simpler compound with similar functional groups but different chemical properties.

Uniqueness

4-(2-Methoxyethoxy)-3-nitrophenol is unique due to the combination of its nitro group, phenolic hydroxyl group, and 2-methoxyethoxy substituent

Eigenschaften

Molekularformel

C9H11NO5

Molekulargewicht

213.19 g/mol

IUPAC-Name

4-(2-methoxyethoxy)-3-nitrophenol

InChI

InChI=1S/C9H11NO5/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI-Schlüssel

SNICPPACNGRNQS-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=C(C=C(C=C1)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.